molecular formula C19H20N4OS B299859 N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B299859
M. Wt: 352.5 g/mol
InChI Key: YBWBYZYGHHPGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of sulfanyl-containing triazole derivatives. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, thereby preventing the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of microorganisms, and reduce inflammation in the body. It has also been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its potent antifungal, antibacterial, and antitumor activities. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for the study of N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its use in cancer treatment by exploring its synergistic effects with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in various scientific research applications.

Synthesis Methods

The synthesis of N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 2-mercapto-1H-1,2,4-triazole with 4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in the presence of N,N-dimethylformamide (DMF) and triethylamine. The resulting intermediate is then reacted with N-methyl-2-chloroacetamide to yield the final product.

Scientific Research Applications

N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential use in various scientific research applications. It has been found to exhibit potent antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

N-methyl-2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20N4OS/c1-20-18(24)14-25-19-22-21-17(13-12-15-8-4-2-5-9-15)23(19)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,20,24)

InChI Key

YBWBYZYGHHPGEW-UHFFFAOYSA-N

SMILES

CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CCC3=CC=CC=C3

Canonical SMILES

CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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